molecular formula C26H33N7O B8144581 Jak2-IN-7

Jak2-IN-7

Cat. No.: B8144581
M. Wt: 459.6 g/mol
InChI Key: SURRDPSGERGIIM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JAK2-IN-7 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family involved in the JAK-STAT signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and immune response. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JAK2-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in the synthesis include various halogenated compounds, amines, and coupling agents .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Advanced techniques like continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: JAK2-IN-7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs with enhanced biological activity .

Scientific Research Applications

JAK2-IN-7 has a wide range of scientific research applications, including:

Mechanism of Action

JAK2-IN-7 exerts its effects by selectively inhibiting the kinase activity of Janus kinase 2. It binds to the ATP-binding site of JAK2, preventing the phosphorylation and activation of downstream signal transducer and activator of transcription (STAT) proteins. This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced expression of genes involved in cell proliferation, differentiation, and immune response .

Comparison with Similar Compounds

Uniqueness of JAK2-IN-7: this compound is distinguished by its high selectivity and potency against JAK2, making it a valuable tool for studying the JAK-STAT pathway and its role in various diseases. Its unique chemical structure allows for specific interactions with the ATP-binding site of JAK2, providing a distinct advantage over other inhibitors in terms of selectivity and efficacy .

Properties

IUPAC Name

(E)-4-(dimethylamino)-1-[6-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N7O/c1-18(2)33-17-22(15-28-33)25-19(3)14-27-26(30-25)29-23-9-8-21-16-32(12-10-20(21)13-23)24(34)7-6-11-31(4)5/h6-9,13-15,17-18H,10-12,16H2,1-5H3,(H,27,29,30)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURRDPSGERGIIM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC4=C(CN(CC4)C(=O)C=CCN(C)C)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC4=C(CN(CC4)C(=O)/C=C/CN(C)C)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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